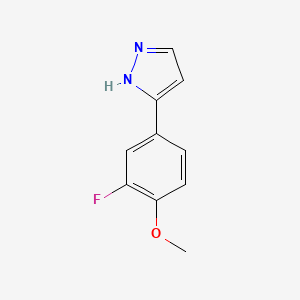

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

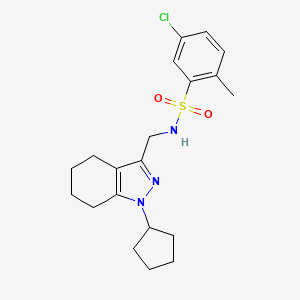

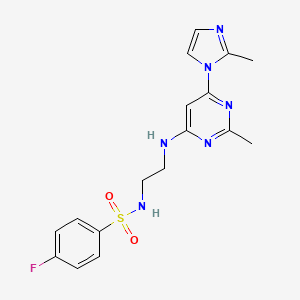

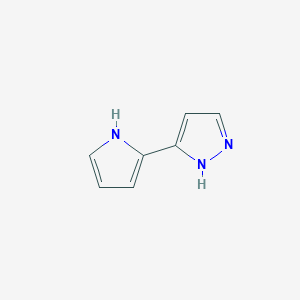

The compound “5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 3-fluoro-4-methoxyphenyl group attached to the pyrazole ring suggests that this compound may have unique properties compared to other pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of “5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole” would consist of a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a fluorine atom and a methoxy group attached to it .Chemical Reactions Analysis

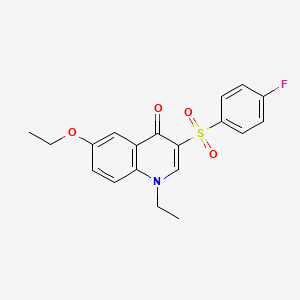

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole” would depend on its exact structure. Pyrazoles are generally stable compounds. The presence of the fluorine atom and the methoxy group on the phenyl ring could affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has been investigated . These compounds were screened for in vitro antimicrobial activity. Notably, derivatives 5a, 5c, 5f, and 5h exhibited excellent antimicrobial activity compared to other derivatives. This suggests that 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole could be a promising candidate for developing new antimicrobial agents.

Anti-Inflammatory Properties

Pyrazole derivatives have been studied extensively for their anti-inflammatory effects. Given the presence of the pyrazole ring in this compound, further investigations could explore its potential as an anti-inflammatory agent . Such compounds may find applications in treating inflammation-related disorders, including arthritis.

Biological Activities

Schiff bases, like those formed from 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole, exhibit a wide range of biological activities. These include antimycobacterial, antituberculosis, anticancer, analgesic, and anti-inflammatory effects . Researchers could explore the compound’s specific mechanisms of action and its potential therapeutic applications.

Medicinal Chemistry

The azomethine functional group (–C=N–) found in Schiff bases is crucial in medicinal chemistry. These compounds serve as versatile organic intermediates and have been investigated for various pharmacological activities . Researchers might explore modifications of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole to enhance its bioactivity.

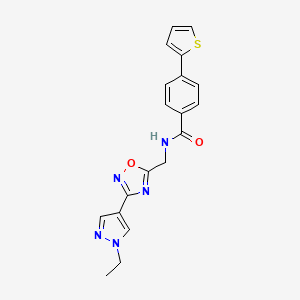

Thiophene Derivatives

The thiophene nucleus, present in 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile , has pharmacological significance. Thiophene derivatives have been studied for their therapeutic applications, including antimicrobial, antiviral, and antitumor effects . Investigating the compound’s potential in these areas could yield valuable insights.

Advanced Compound Development

Thiophene-based analogs, such as this compound, are of interest to medicinal chemists. They offer a diverse range of biological effects and can serve as building blocks for developing advanced pharmaceuticals . Researchers might explore modifications or hybrid structures to optimize the compound’s properties.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNIOGXUTOPEOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359386.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2359391.png)

![6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2359392.png)

![2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol](/img/structure/B2359393.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B2359397.png)

![2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2359402.png)